1-(2-bromobenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine
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Overview
Description
1-(2-bromobenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound that features a bromophenyl group and a trifluoroethoxy-substituted azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethanol and a suitable leaving group.
Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a bromophenyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oxazolidinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
1-(2-bromobenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- 3-(2-Bromophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one
Uniqueness
1-(2-bromobenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, while the azetidine ring provides a rigid framework that can interact with various biological targets.
Properties
IUPAC Name |
(2-bromophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-10-4-2-1-3-9(10)11(18)17-5-8(6-17)19-7-12(14,15)16/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAXWFVLXKPANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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